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An In-depth Technical Guide to the Synthesis Pathway of Fobrepodacin Disodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fobrepodacin disodium (formerly SPR720 disodium) is a novel investigational oral antibiotic
currently in clinical development for the treatment of nontuberculous mycobacterial (NTM) lung
disease. It is a phosphate prodrug that, upon administration, is metabolized to its active form,
SPR719 (also known as VXc-486). SPR719 is a potent inhibitor of bacterial DNA gyrase
subunit B (GyrB), a critical enzyme for bacterial DNA replication. This guide provides a
comprehensive overview of the synthesis pathway of Fobrepodacin disodium, based on
information available in the public domain, primarily from patent literature filed by the originating
company, Vertex Pharmaceuticals. Detailed experimental protocols, where available, and
structured data are presented to facilitate understanding and replication by researchers in the
field.

Introduction

Fobrepodacin represents a promising new class of antibiotics, the benzimidazoles, with a
mechanism of action distinct from currently approved drugs for NTM infections. Its active
moiety, SPR719, targets the ATPase activity of DNA gyrase (GyrB), leading to the inhibition of
DNA replication and ultimately bacterial cell death. The development of an oral formulation is a
significant advancement for the long-term treatment regimens often required for NTM disease.
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This document outlines the chemical synthesis of the active pharmaceutical ingredient,
SPR719, and its subsequent conversion to the phosphate prodrug, Fobrepodacin, and its
disodium salt form.

Core Synthesis Pathway of SPR719 (VXc-486)

The synthesis of SPR719, a substituted aminobenzimidazole, is a multi-step process involving
the construction of the core benzimidazole ring system followed by the addition of the requisite
side chains. The general synthetic strategy, as inferred from patent literature, is depicted below.

Logical Flow of SPR719 Synthesis

The synthesis can be conceptually broken down into the formation of key intermediates and
their subsequent coupling.
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Caption: A high-level logical workflow for the synthesis of SPR719.

Detailed Experimental Protocols (Exemplary)

The following protocols are representative examples based on general procedures for
analogous structures found in relevant patents. Specific yields and reaction conditions may

vary.
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Step 1: Synthesis of Intermediate 1 (N-(substituted)-4-fluoro-2-nitroaniline)

A suitably substituted fluoronitrobenzene is reacted with a substituted diaminobenzene in the
presence of a base, such as potassium carbonate, in a polar aprotic solvent like
dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic
substitution.

Step 2: Reduction to Intermediate 2 (Substituted Phenylenediamine)

The nitro group of Intermediate 1 is reduced to an amine. A common method for this
transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst
under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(ll) chloride in
hydrochloric acid can be employed.

Step 3: Benzimidazole Ring Formation (Intermediate 3)

The resulting phenylenediamine (Intermediate 2) is cyclized to form the benzimidazole core.
This is typically achieved by reacting with a carboxylic acid derivative (e.g., an orthoester or an
aldehyde followed by oxidation) under acidic conditions.

Step 4: Coupling and Functionalization (Intermediate 4 and SPR719)

The benzimidazole core (Intermediate 3) undergoes coupling reactions to introduce the
necessary side chains. This may involve N-alkylation or palladium-catalyzed cross-coupling
reactions, depending on the specific precursors used. The final step often involves the
introduction of the ethyl urea moiety.

Synthesis of Fobrepodacin and Fobrepodacin
Disodium

Fobrepodacin is the phosphate prodrug of SPR719. The synthesis involves the phosphorylation
of the tertiary alcohol group on the pyrimidine ring of SPR719.

Phosphorylation of SPR719
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Caption: Conversion of SPR719 to Fobrepodacin and its disodium salt.

Experimental Protocol for Phosphorylation and Salt

Formation
Step 1: Phosphorylation

SPR719 is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cooled to
a low temperature (e.g., -78 °C). A phosphorylating agent, such as phosphorus oxychloride
(POCIs), is added dropwise. The reaction is stirred for several hours and then quenched with
water.

Step 2: Formation of the Disodium Salt

The crude Fobrepodacin is then treated with two equivalents of a sodium base, such as sodium
hydroxide or sodium bicarbonate, in an aqueous or mixed aqueous/organic solvent system.
The disodium salt is then isolated, typically by precipitation or lyophilization, and purified by
recrystallization or chromatography.

Quantitative Data Summary

The following table summarizes key quantitative data for Fobrepodacin disodium and its
active form, SPR719.
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Compound Parameter Value Reference
SPR719 (VXc-486) Molecular Formula C21H25FN6O2 Patent Literature
Molecular Weight 428.47 g/mol Patent Literature
In Vitro Potency (MIC)
) 0.12 pg/mL [1]
vs. M. tuberculosis
Fobrepodacin
o Molecular Formula C21H24FNeNa20eP [2]
Disodium
Molecular Weight 552.40 g/mol [2]

Signaling Pathway of the Active Moiety (SPR719)

SPR719 exerts its antibacterial effect by inhibiting DNA gyrase, a type Il topoisomerase
essential for bacterial DNA replication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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